molecular formula C37H49Cl2N3O6S4 B13820943 3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium

3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium

Cat. No.: B13820943
M. Wt: 831.0 g/mol
InChI Key: QHWFOIQMQRNAQK-UHFFFAOYSA-N
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Description

“3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium” is a complex organic compound that features multiple functional groups, including benzothiazolium, sulfonate, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of benzothiazolium rings, sulfonation, and chlorination. Each step would require specific reagents and conditions, such as:

    Formation of Benzothiazolium Rings: This could involve the reaction of o-aminothiophenol with carbon disulfide and an alkylating agent.

    Sulfonation: Introduction of the sulfonate group might be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

    Chlorination: Chlorine atoms could be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazolium rings might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: Reduction reactions could target the double bonds or the benzothiazolium rings.

    Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be explored for its potential as a fluorescent probe or as a bioactive molecule with specific interactions with biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, it might find applications in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as a fluorescent probe, its mechanism might involve the absorption and emission of light at specific wavelengths. If it has bioactive properties, it might interact with enzymes, receptors, or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium Derivatives: Compounds with similar benzothiazolium rings.

    Sulfonate-Containing Compounds: Molecules with sulfonate groups.

    Chlorinated Organic Compounds: Organic molecules with chloro substituents.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which might confer unique properties and applications not found in simpler compounds.

Properties

Molecular Formula

C37H49Cl2N3O6S4

Molecular Weight

831.0 g/mol

IUPAC Name

3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium

InChI

InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3

InChI Key

QHWFOIQMQRNAQK-UHFFFAOYSA-N

Isomeric SMILES

CC[NH+](CC)CC.CC\1=C(CC(C/C1=C\C2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)/C=C\4/N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-]

Canonical SMILES

CC[NH+](CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)[O-]

Origin of Product

United States

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